Etifoxine-13C-d3
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Overview
Description
Etifoxine-13C-d3 is a deuterated and carbon-13 labeled version of etifoxine, a benzoxazine class drug. It is primarily used as an internal standard for the quantification of etifoxine in various analytical methods such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry . Etifoxine itself is known for its anxiolytic, neuroprotective, neuroplastic, and anti-inflammatory properties .
Preparation Methods
The synthesis of Etifoxine-13C-d3 involves the incorporation of deuterium and carbon-13 isotopes into the etifoxine moleculeThe reaction conditions often involve the use of deuterated reagents and carbon-13 labeled precursors under controlled conditions to ensure the incorporation of the isotopes . Industrial production methods for isotopically labeled compounds like this compound are generally similar to laboratory-scale synthesis but are scaled up and optimized for higher yields and purity .
Chemical Reactions Analysis
Etifoxine-13C-d3, like its non-labeled counterpart, undergoes various chemical reactions including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Etifoxine-13C-d3 is extensively used in scientific research for:
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of etifoxine.
Neuroscience: Studying the modulation of GABAergic neurotransmission and neurosteroid synthesis.
Pharmacology: Investigating its anxiolytic, neuroprotective, and anti-inflammatory properties.
Biochemistry: Understanding its effects on neuroplasticity and inflammation .
Mechanism of Action
Etifoxine-13C-d3 exerts its effects through the modulation of GABAergic neurotransmission and neurosteroid synthesis. It acts as a positive allosteric modulator of GABA-A receptors, enhancing GABA-induced currents. This modulation leads to its anxiolytic effects. Additionally, it promotes neurosteroid synthesis, contributing to its neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Etifoxine-13C-d3 is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical methods. Similar compounds include:
N-Desethyl etifoxine-13C-d3: Another isotopically labeled version of etifoxine used for similar purposes.
Etifoxine: The non-labeled version, widely used for its therapeutic properties.
Other benzoxazine derivatives: Compounds with similar core structures but different functional groups, used in various therapeutic applications.
Etifoxine-13C-d3 stands out due to its specific application in analytical chemistry and research, providing accurate quantification and insights into the pharmacokinetics and metabolism of etifoxine.
Properties
Molecular Formula |
C17H17ClN2O |
---|---|
Molecular Weight |
304.79 g/mol |
IUPAC Name |
6-chloro-N-ethyl-4-phenyl-4-(trideuterio(113C)methyl)-1H-3,1-benzoxazin-2-imine |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/i2+1D3 |
InChI Key |
IBYCYJFUEJQSMK-JVXUGDAPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C1(C2=C(C=CC(=C2)Cl)NC(=NCC)O1)C3=CC=CC=C3 |
Canonical SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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